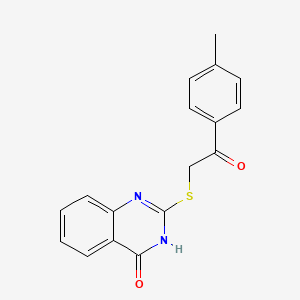

2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H14N2O2S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C17H14N2O2S/c1-11-6-8-12(9-7-11)15(20)10-22-17-18-14-5-3-2-4-13(14)16(21)19-17/h2-9H,10H2,1H3,(H,18,19,21) |

InChI Key |

XLQDIKUTVDYJGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Biological Activity

2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H14N2O2S

- Chemical Structure :

This unique structure contributes to its diverse biological activities.

Antiviral Activity

Recent studies have indicated that quinazoline derivatives possess significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses such as vaccinia and adenovirus. In vitro evaluations demonstrated that certain derivatives exhibited EC50 values significantly lower than standard antiviral agents, indicating a promising therapeutic profile against viral infections .

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer potential. Research indicates that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. Notably, some compounds demonstrated significant activity against breast cancer cells, suggesting that this compound may also exhibit similar properties . The mechanism of action often involves the modulation of specific signaling pathways associated with cancer cell survival and proliferation.

Anti-inflammatory Effects

Quinazoline derivatives have also been studied for their anti-inflammatory properties. Some compounds have shown the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory processes. This suggests that this compound could be explored for its potential in treating inflammatory diseases .

Case Studies and Research Findings

- Antiviral Efficacy :

- Anticancer Activity :

- Mechanistic Insights :

Data Table: Biological Activity Summary

| Activity Type | Related Compounds | Key Findings |

|---|---|---|

| Antiviral | Quinazoline Derivatives | Effective against vaccinia and adenovirus |

| Anticancer | Various Quinazoline Analogues | Inhibition of proliferation in breast cancer cells |

| Anti-inflammatory | Quinazoline-based Compounds | Inhibition of iNOS and COX-2 |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone exhibit a range of antimicrobial properties. Studies have shown that derivatives of quinazoline can effectively inhibit bacterial growth against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

In one study, synthesized compounds were screened for antimicrobial activity using the well diffusion method, revealing significant inhibition against tested microorganisms. For instance, compounds with structural similarities to this compound demonstrated effective inhibition rates, suggesting potential use as antibacterial agents .

Anticancer Potential

The anticancer properties of quinazoline derivatives have been widely studied. Compounds featuring the quinazoline moiety have shown promise in targeting various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression. The unique structure of this compound may contribute to its efficacy in this regard .

Synthesis and Modification

The synthesis of this compound involves several steps, typically starting from readily available precursors such as anthranilic acid. Various synthetic pathways have been explored to optimize yield and purity while enhancing biological activity through structural modifications .

Case Study: Antimicrobial Screening

A recent study evaluated several quinazoline derivatives for their antimicrobial efficacy. Among the tested compounds, those structurally related to this compound exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial activity .

| Compound Name | Structure Highlights | Notable Activity |

|---|---|---|

| 4-Hydroxyquinazoline | Hydroxyl group on quinazoline | Antimicrobial |

| Quinazoline Derivatives | Various substituents on quinazoline | Anticancer |

| Thiazole-Based Compounds | Sulfur-containing heterocycles | Antimicrobial and anti-inflammatory |

This table summarizes some related compounds that share structural features with this compound, highlighting their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.